molecular formula C27H45NO B079038 (22S,25R)-5alpha-Solanidan-3beta-ol CAS No. 11004-30-1

(22S,25R)-5alpha-Solanidan-3beta-ol

Cat. No.: B079038
CAS No.: 11004-30-1
M. Wt: 399.7 g/mol
InChI Key: JALVTHFTYRPDMB-IKSKCRHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(22S,25R)-5α-Solanidan-3β-ol is a steroidal alkaloid belonging to the solanidane class, characterized by a tetracyclic skeleton with a nitrogen-containing side chain. Its molecular formula is C₂₇H₄₅NO (molecular weight: 399.73), and it is identified by CAS Registry Number 474-08-8 . The compound is notable for its 3β-hydroxyl group and stereochemistry at positions C-22 (S-configuration) and C-25 (R-configuration). It is a known reproductive toxin, with studies demonstrating post-implantation mortality in hamsters at an oral TDLo (lowest toxic dose) of 312 mg/kg . Synonyms include Demissidin, Demissidine, and Dihydrosolanidine.

Properties

CAS No.

11004-30-1

Molecular Formula

C27H45NO

Molecular Weight

399.7 g/mol

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20R,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol

InChI

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17-,18+,19+,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1

InChI Key

JALVTHFTYRPDMB-IKSKCRHHSA-N

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Stereochemical Variations

The biological activity of steroidal alkaloids is highly sensitive to stereochemistry and functional group modifications. Key comparisons include:

(a) Epimeric Variants
  • (22R,25S)-5α-Solanidan-3β-ol: This epimer differs at C-22 (R-configuration) and C-25 (S-configuration).
  • (22S,25S)-5α-Tomatanin-3β-ol: A related alkaloid epimerized at C-25 (S-configuration). Nocardia restrictus can convert its 3β-OH to 3α-OH, reducing biological activity by 70–95% .
(b) Functional Group Modifications
  • Rubijervine (Solanid-5-ene-3β,12α-diol): The addition of a 12α-hydroxyl group increases polarity and toxicity. Rubijervine exhibits intravenous lethality (LD₅₀: 4 mg/kg in mice), surpassing the reproductive toxicity of (22S,25R)-5α-Solanidan-3β-ol .
  • Solanine: A glycoalkaloid with a trisaccharide side chain. It demonstrates acute oral and intravenous toxicity (LD₅₀: 42 mg/kg in mice) due to membrane disruption and acetylcholinesterase inhibition .
(c) Spirosolane and Furostane Derivatives
  • (22R,25R)-28-Methyl-spirosol-5-en-3β-ol: A spirosolane alkaloid with a methyl group at C-26.
  • Rubragenin (22S,25R)-5α-Furostan-22,25-epoxy-1β,3α,26-triol: A furostane sapogenin with a furanose F-ring. Its 1β,3α,26-triol configuration contrasts with the 3β-OH of solanidanes, leading to distinct pharmacological profiles .

Metabolic and Industrial Relevance

  • Metabolic Transformations: Nocardia restrictus catalyzes the epimerization of 3β-OH to 3α-OH in solanidanes, reducing toxicity but retaining structural complexity for drug development .
  • Industrial Handling: (22S,25R)-5α-Solanidan-3β-ol and analogs release toxic NOx vapors upon decomposition, necessitating strict ventilation and personal protective equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(22S,25R)-5alpha-Solanidan-3beta-ol
Reactant of Route 2
(22S,25R)-5alpha-Solanidan-3beta-ol

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